Disperse Red 60

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Wastewater Treatment:

DR60, along with other dyes, poses a significant challenge in wastewater treatment due to its complex structure and resistance to degradation. Research efforts focus on developing efficient methods for removing DR60 from wastewater. Studies explore various techniques, including:

- Coagulation: Utilizing natural coagulants like Alcea rosea root mucilage has shown promise in removing DR60 from synthetic wastewater [].

- Adsorption: Researchers have investigated the use of novel materials like organo-metal oxide nanocomposites for efficient DR60 adsorption [].

These studies aim to develop cost-effective and environmentally friendly approaches for DR60 removal, contributing to cleaner water resources.

Material Science:

The unique properties of DR60, such as its strong binding affinity to specific materials, have attracted interest in material science research. Studies explore the potential applications of DR60 in:

- Sensor development: Researchers have investigated the use of DR60-functionalized materials for the development of sensitive and selective sensors for various analytes [].

These investigations contribute to the development of novel materials with specific functionalities for various applications.

Environmental Monitoring:

DR60, due to its persistence and distinct color, has been proposed as a potential tracer for environmental monitoring. Studies have explored its use in:

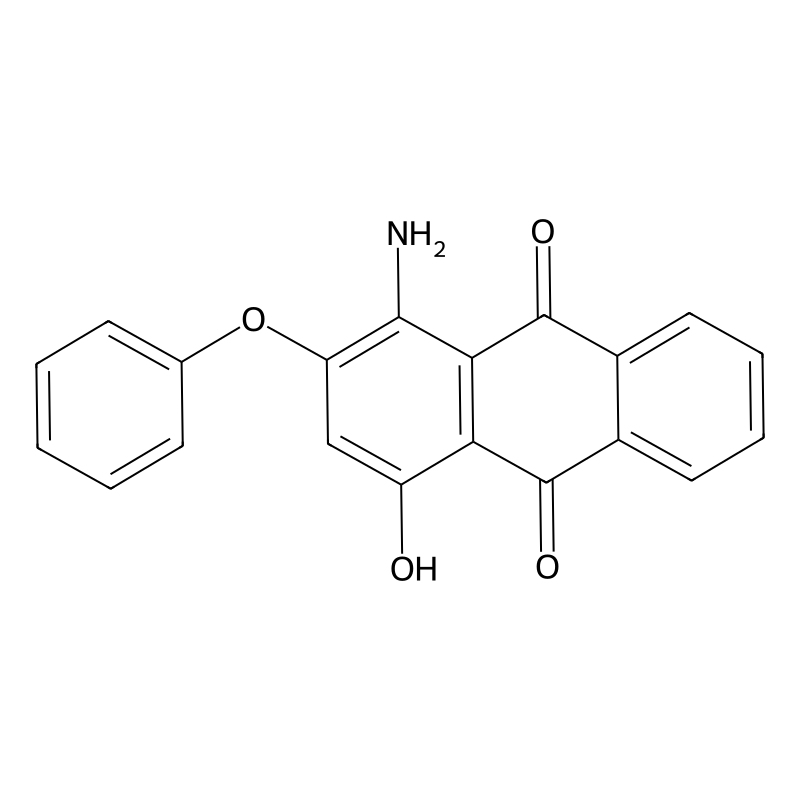

Disperse Red 60 is an anthraquinone dye characterized by its deep red color and fine powder form. Its chemical formula is C20H13NO4, and it has a molecular weight of approximately 331.34 g/mol . This compound is primarily insoluble in water but can be dispersed in organic solvents, making it suitable for various dyeing processes. The dye is known for its excellent lightfastness and washfastness properties .

- Acid-Base Reactions: As an amine, Disperse Red 60 can neutralize acids to form salts and water. These reactions are generally exothermic .

- Bromination and Hydrolysis: A notable reaction involves bromination followed by hydrolysis of 1-aminoanthraquinone to produce modified forms of Disperse Red 60 .

- Reactivity with Hydroxyl Groups: It has been shown to react with hydroxyl groups in activated carbon particles, which can influence its adsorption characteristics in various applications .

Disperse Red 60 can be synthesized through several methods:

- Condensation Reactions: The primary method involves the condensation of 1-aminoanthraquinone with phenolic compounds under acidic conditions. This process often includes bromination steps to enhance the dye's properties .

- Modified Synthesis Techniques: Recent advancements have introduced methods that utilize organo-metal oxide nanocomposites to improve the dye's removal from aqueous solutions, showcasing innovative approaches in dye synthesis and application .

Disperse Red 60 finds extensive use in various industries:

- Textile Industry: It is predominantly used for dyeing polyester fabrics due to its excellent affinity for synthetic fibers.

- Plastic Industry: The dye is also employed in coloring plastics and other synthetic materials.

- Cosmetics: Limited use in cosmetic formulations has been reported due to its vibrant color.

Research indicates that Disperse Red 60 interacts with various dispersants and stabilizers in solution. For example, the stability of dispersions containing this dye can be significantly affected by the presence of polyether derivatives, which stabilize the dispersions effectively . Additionally, studies have shown that the dye's interactions with activated carbon can enhance its removal from wastewater systems .

Similar Compounds: Comparison

Disperse Red 60 shares similarities with several other disperse dyes. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Disperse Red 71 | C20H14N2O4 | Higher lightfastness compared to Disperse Red 60 |

| Disperse Red 83 | C20H13N3O4 | Exhibits greater solubility in organic solvents |

| Dianix Red FB-E | C20H14N2O4 | Used primarily for nylon fibers |

| Disperse Blue 60 | C20H13N3O4 | Similar structure but produces blue hues |

Disperse Red 60 is unique due to its specific chemical structure that allows it to maintain stability and colorfastness under various conditions, making it particularly suitable for polyester dyeing applications.

Bromination-Hydrolysis-Condensation Reaction Mechanisms

The traditional synthesis of Disperse Red 60 follows a three-step process beginning with 1-aminoanthraquinone as the primary starting material. This synthesis pathway involves critical bromination, hydrolysis, and condensation reactions that must be carefully controlled to ensure high-quality product formation with optimal yield.

The first stage involves bromination of 1-aminoanthraquinone in sulfuric acid medium to generate 1-amino-2,4-dibromo-anthraquinone. This reaction is typically conducted at elevated temperatures (approximately 110°C) with controlled addition of bromine over 5 hours, followed by an additional 5-hour reaction period. Under optimized conditions, the yield of this intermediate can reach an impressive 98.7%.

The bromination reaction mechanism proceeds as follows:

- Activation of the anthraquinone nucleus by the electron-donating amino group

- Electrophilic attack of bromine at the 2 and 4 positions

- Formation of the dibrominated intermediate with high regioselectivity

Following bromination, hydrolysis of 1-amino-2,4-dibromo-anthraquinone occurs under the presence of hexamethylenetetramine (urotropine) to selectively convert only one bromo group to a hydroxyl function, yielding 1-amino-2-bromo-4-hydroxyanthraquinone. This selective hydrolysis is critical for maintaining the reactive site needed for the subsequent condensation step.

The final and most crucial step involves condensation of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol in the presence of an acid-binding agent. Recent research has demonstrated that controlling the moisture content of the dried 1-amino-2-bromo-4-hydroxyanthraquinone to below 0.2 wt% significantly improves reaction efficiency and product quality. The condensation reaction typically employs potassium carbonate as the acid-binding agent and requires precise temperature control between 150-158°C for optimal results.

Table 1: Critical Parameters for Optimized Condensation Reaction in Disperse Red 60 Synthesis

| Parameter | Optimal Range | Impact on Product |

|---|---|---|

| Moisture content of intermediate | <0.2 wt% | Improved conversion efficiency |

| Reaction temperature | 150-158°C | Higher chromophore development |

| Mass ratio (phenol:intermediate:binding agent) | 2.5-3.5:1:0.3-0.4 | Enhanced yield and purity |

| Reaction time | 3-6 hours | Complete conversion with minimal by-products |

| Cooling temperature for isolation | 88-92°C | Optimal crystallization of product |

When these parameters are precisely controlled, the yield of Disperse Red 60 can reach up to 93% with a chromatographic purity exceeding 99.5%. The resulting dye exhibits excellent coloristic properties when applied to polyester fabrics.

Phase Transfer Catalysis Strategies for Reduced Bromine Consumption

Recent innovations in the synthesis of Disperse Red 60 have focused on implementing phase transfer catalysis (PTC) strategies to improve reaction efficiency and reduce the environmental impact associated with bromine consumption. Phase transfer catalysts facilitate the interaction between reactants in heterogeneous reaction systems, thereby enhancing reaction rates and yields while reducing the required reagent quantities.

The introduction of benzyl triethylammonium chloride as a phase transfer catalyst in the condensation step has demonstrated significant improvements in process efficiency. This innovation allows for:

- Reduced phenol consumption (up to 40% reduction compared to conventional methods)

- Enhanced reaction rates (reaction time reduced from 12-14 hours to 10-12 hours)

- Higher product yields (improvement of 3-5% over traditional methods)

- Simplified phenol recovery operations

The modified process employs a reaction mixture containing hydrolysate, potassium hydroxide solution (48%), phenol, the phase transfer catalyst, and water, maintained at 95±5°C for 10-12 hours. This approach not only improves the economics of the process but also contributes to greener production by reducing the consumption of hazardous chemicals.

Another notable innovation involves substituting potassium carbonate with the less expensive sodium carbonate as the acid-binding agent, in combination with an appropriate phase transfer catalyst. This modification has been reported to reduce production costs by approximately 1500 yuan/ton while maintaining product quality and yield. The catalysts facilitate efficient interaction between the organic and aqueous phases, thereby enhancing the nucleophilic substitution reaction between the phenoxide ion and the brominated intermediate.

Alternative Halogenation Approaches Using Chlorine Derivatives

To address environmental concerns associated with bromine use in the traditional synthesis pathway, researchers have explored alternative halogenation approaches employing chlorine derivatives. Chlorination presents several potential advantages over bromination, including lower toxicity, reduced cost, and improved handling safety, although the lower reactivity of chloro intermediates presents technical challenges.

A method described in a patent from 1930 provides insights into preparing chlorinated anthraquinones that could be adapted for Disperse Red 60 synthesis. This approach involves treating anthraquinone sulfonic acids in dilute sulfuric acid with a combination of sodium chloride and sodium chlorate at elevated temperatures. The reaction produces nascent chlorine in situ, which then reacts with the anthraquinone substrate to yield the desired chlorinated derivatives.

The key reaction involves the following steps:

- Generation of nascent chlorine from sodium chloride and sodium chlorate in acidic medium

- Electrophilic substitution of the sulfonic acid group by chlorine

- Formation of chlorinated anthraquinone intermediates

Example reaction conditions include:

- 10 parts of anthraquinone sulfonic acid in 400 parts water

- 30 parts of concentrated sulfuric acid (approximately 93%)

- Slow addition of a solution containing 10 parts sodium chloride and 10 parts sodium chlorate in 60 parts water over 10-12 hours at boiling temperature

Adapting this approach to produce 1-amino-2-chloro-4-hydroxyanthraquinone instead of the bromo analog could potentially provide a greener alternative for Disperse Red 60 synthesis. Comparative studies suggest that while chloro derivatives may exhibit slightly different reactivity in the condensation step, the resulting dye products maintain comparable coloristic properties when properly optimized.

Table 2: Comparison of Halogenation Methods for Disperse Red 60 Production

| Parameter | Bromination Method | Chlorination Method |

|---|---|---|

| Reagents | Bromine in sulfuric acid | NaCl/NaClO₃ in sulfuric acid |

| Environmental impact | Higher toxicity and hazard | Reduced toxicity, improved safety |

| Reaction time | 10-12 hours | 10-12 hours |

| Yield of halogenated intermediate | 98.7% | 90-95% |

| Reactivity in condensation | Higher | Moderate (requires optimization) |

| Cost considerations | Higher reagent cost | Lower reagent cost |

| Waste treatment complexity | More challenging | Simplified |

Continuous Flow Reactor Designs for Large-Scale Synthesis

Traditional batch processes for Disperse Red 60 production face challenges related to scale-up, including heat transfer limitations, extended reaction times, and difficulty in maintaining consistent product quality. Recent innovations have explored continuous flow reactor designs as a promising approach for large-scale synthesis, offering improved efficiency, safety, and product consistency.

A continuous flow method for synthesizing 1-aminoanthraquinone (a key starting material) via ammonolysis has demonstrated the potential of this approach. By optimizing parameters such as temperature, residence time, and molar ratio, researchers achieved yields of approximately 88% with significantly reduced reaction times compared to batch processes. This methodology could be extended to the production of Disperse Red 60, potentially streamlining the entire synthesis pathway.

For the critical bromination-hydrolysis sequence, continuous flow reactors offer several advantages:

- Improved heat transfer and temperature control

- Enhanced mixing and mass transfer of reactants

- Precise control of residence time and reaction progression

- Reduced exposure to hazardous reagents

- Smaller equipment footprint with higher productivity

A notable innovation in continuous processing for Disperse Red 60 involves eliminating the drying process between the hydrolysis and condensation steps. This approach directly utilizes the wet filter cake of 1-amino-2-bromo-4-hydroxyanthraquinone in the condensation reaction, thereby reducing energy consumption and processing time. The process employs azeotropic dehydration with solvents such as chlorobenzene, which automatically flows back into the reaction vessel after water separation.

An optimized continuous flow process might employ the following sequence:

- Continuous bromination of 1-aminoanthraquinone in a tubular reactor with controlled residence time

- In-line hydrolysis of the brominated intermediate

- Continuous condensation with phenol in the presence of a phase transfer catalyst

- Continuous crystallization and isolation of the final product

Such a process could significantly reduce the cycle time from the current 2-3 days to potentially less than 24 hours, while improving safety and reducing environmental impact.

Physical Description

DryPowde

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 182 of 368 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 186 of 368 companies with hazard statement code(s):;

H317 (68.82%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (29.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

12223-37-9

70956-30-8

Wikipedia

General Manufacturing Information

9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: ACTIVE